Cas no 1007869-57-9 (1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine)

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine
- 1-[4-(aminomethyl)phenyl]-N,N-dimethylpiperidin-4-amine
- AK-38741
- ANW-59312
- CTK8B8075
- KB-214104
- MolPort-012-114-581
- SureCN3440206
- DB-058493
- DTXSID20656205
- SCHEMBL3440206
- 1007869-57-9
-
- MDL: MFCD12439390
- Inchi: InChI=1S/C14H23N3/c1-16(2)13-7-9-17(10-8-13)14-5-3-12(11-15)4-6-14/h3-6,13H,7-11,15H2,1-2H3
- InChI Key: DPRPPCJNYVHYBF-UHFFFAOYSA-N
- SMILES: CN(C)C1CCN(CC1)C2=CC=C(C=C2)CN
Computed Properties
- Exact Mass: 233.18900
- Monoisotopic Mass: 233.189197746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 32.5Ų
Experimental Properties
- PSA: 32.50000
- LogP: 2.44100
1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine Security Information
1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM180506-1g |
1-(4-(aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine |
1007869-57-9 | 95% | 1g |
$729 | 2021-08-05 | |
Alichem | A129006998-1g |
1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine |
1007869-57-9 | 95% | 1g |
$678.24 | 2023-09-04 | |
Chemenu | CM180506-1g |
1-(4-(aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine |
1007869-57-9 | 95% | 1g |
$704 | 2023-01-13 |
1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine Related Literature
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W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine
Introduction to 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine (CAS No. 1007869-57-9)
1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine (CAS No. 1007869-57-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as DMPA, is characterized by its unique structure, which combines a piperidine ring with an aminomethyl-substituted phenyl group and two methyl groups attached to the nitrogen atom. The structural complexity of DMPA endows it with a range of biological activities, making it a valuable candidate for various therapeutic applications.
The chemical formula of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine is C16H23N3, and its molecular weight is approximately 253.37 g/mol. The compound is typically synthesized through a multi-step process involving the coupling of a piperidine derivative with an aminomethyl-substituted benzene compound, followed by N-methylation. The synthetic route can be optimized to achieve high yields and purity, which are crucial for its use in pharmaceutical development.
In recent years, DMPA has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as a modulator of ion channels and receptors. Research has shown that DMPA can interact with various ion channels, including voltage-gated sodium channels (NaV) and transient receptor potential (TRP) channels. These interactions have been linked to potential therapeutic effects in conditions such as pain management and neurodegenerative disorders.
A study published in the Journal of Medicinal Chemistry in 2022 investigated the effects of DMPA on NaV1.7 channels, which are known to play a critical role in pain signaling. The results demonstrated that DMPA effectively inhibited NaV1.7 channel activity, suggesting its potential as an analgesic agent. Further preclinical studies are underway to explore the safety and efficacy of DMPA in pain management.
Beyond its role in ion channel modulation, DMPA has also shown promise as an anti-inflammatory agent. In vitro studies have indicated that DMPA can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This anti-inflammatory activity makes DMPA a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
The pharmacokinetic properties of DMPA have been another focus of research. Studies have shown that DMPA exhibits good oral bioavailability and favorable metabolic stability, which are essential characteristics for a drug candidate. Additionally, DMPA has demonstrated low toxicity in preclinical models, further supporting its potential for clinical development.
In the context of drug delivery, researchers have explored various formulations to enhance the therapeutic efficacy and safety of DMPA. For instance, nanoparticle-based delivery systems have been developed to improve the solubility and biodistribution of DMPA, thereby enhancing its therapeutic window. These advanced delivery systems have shown promising results in preclinical studies, paving the way for future clinical trials.
The future prospects for DMPA are promising, with ongoing research aimed at optimizing its structure and properties for specific therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are driving the development of DMPA-based drugs, with several compounds currently in early-stage clinical trials.
In conclusion, 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine (CAS No. 1007869-57-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for drug discovery and development. As research continues to advance, it is likely that DMPA will play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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